Hexyl cyclopropanecarboxylate
Overview
Description
Hexyl cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring attached to a carboxylate group and a hexyl chain. This compound is part of the cyclopropanecarboxylate family, known for their unique ring strain and reactivity. This compound is used in various chemical and industrial applications due to its distinctive structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using dihalocarbenes, followed by esterification with hexanol. The reaction typically requires a catalyst such as zinc iodide and is carried out under controlled temperature conditions to ensure the formation of the cyclopropane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the cyclopropanation of olefins using diazo compounds, followed by esterification. This method allows for large-scale production while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Hexyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the hexyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Hexyl cyclopropanol.
Substitution: Various substituted cyclopropanecarboxylates.
Scientific Research Applications
Hexyl cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropane rings.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, including antiviral and antibiotic agents.
Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of hexyl cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring imposes conformational rigidity, which can enhance binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active cyclopropane carboxylate moiety, which can interact with various biological pathways .
Comparison with Similar Compounds
Hexyl cyclopropanecarboxylate can be compared with other cyclopropanecarboxylates, such as:
- Methyl cyclopropanecarboxylate
- Ethyl cyclopropanecarboxylate
- Propyl cyclopropanecarboxylate
Uniqueness: this compound is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and biological activity. The hexyl group provides additional hydrophobic interactions, which can be advantageous in certain applications .
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
hexyl cyclopropanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-8-12-10(11)9-6-7-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYCGNMYMRDZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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